Regiospecific Chiral Influence: 2- vs. 4-Position Substitution
The 2-position substitution in 2-[(benzyloxy)methyl]piperidine creates a chiral center adjacent to the nitrogen atom, a feature absent in the 4-substituted analog 4-benzyloxymethyl piperidine (CAS 37088-21-4) . This regiospecific chirality is critical for applications requiring stereochemical control, such as the synthesis of C2-symmetric chiral reagents [1].
| Evidence Dimension | Proximity of substituent to nitrogen and chiral center location |
|---|---|
| Target Compound Data | Chiral center at C2, adjacent to nitrogen atom |
| Comparator Or Baseline | 4-benzyloxymethyl piperidine: achiral at C4, remote from nitrogen |
| Quantified Difference | Not applicable (structural feature) |
| Conditions | Molecular structure analysis |
Why This Matters
For asymmetric synthesis applications, the location of the chiral center relative to the reactive nitrogen is a key selection criterion that cannot be met by 4-substituted analogs.
- [1] Tetrahedron Letters. Synthesis of (2R, 6R)-(-)-2,6-lupetidine: 2,6-disubstituted piperidines as potentially useful "C2-symmetric" chiral reagents. 2001. View Source
